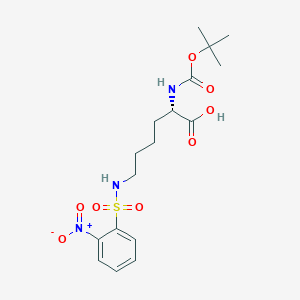
Boc-l-lys(ns)-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-Lysine, also known as Boc-Lys-OH, is a derivative of lysine, an essential amino acid1. It is a compound with the molecular formula NH2(CH2)4CH(COOH)NHCOOC(CH3)31. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in peptide synthesis2.
Synthesis Analysis
The synthesis of Boc-L-Lysine involves the ring-opening polymerization (ROP) of Nε-tert-butyloxycarbonyl-L-lysine N-carboxyanhydride (Boc-L-Lys-NCA) mediated by an amine-terminated polyamidoamine dendrimer3. This process can prepare star poly(L-lysine) (PLL) homo- and copolymers with 400 residues within 50 minutes3. Other methods include the use of titanium tetrachloride as a condensing agent4 and the use of lithium hexamethyldisilazide for superfast ring opening5.
Molecular Structure Analysis
The molecular weight of Boc-L-Lysine is 246.301. It has a linear formula of NH2(CH2)4CH(COOH)NHCOOC(CH3)31.
Chemical Reactions Analysis
The Boc group in Boc-L-Lysine can be removed through a process called deprotection. This process can be facilitated by oxalyl chloride in a mild manner2. Another study showed that the Nε-Boc group could be removed using a choline chloride/p-toluenesulfonic acid deep eutectic solvent6.Physical And Chemical Properties Analysis
Boc-L-Lysine is a compound with the molecular formula NH2(CH2)4CH(COOH)NHCOOC(CH3)3 and a molecular weight of 246.301. More specific physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Boc-l-lys(ns)-oh is used in the synthesis and structure characterization of polypeptides, which have applications in understanding physiological processes and potentially treating diseases (Zhao Yi-nan & Melanie Key, 2013).
It is also employed in synthesizing redox derivatives of lysine and related peptides, which have potential uses in molecular electronic devices (B. Peek et al., 2009).
In the field of biodegradable materials, Boc-l-lys(ns)-oh is used in the synthesis of amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, showcasing its utility in creating novel materials with potential biomedical applications (Yang Li et al., 2006).
The compound plays a role in the synthesis of N(alpha)-Boc-N(epsilon)-tetrabenzyl-DTPA-L-lysine and N(alpha)-Fmoc-N(epsilon)-tetra-t-butyl-DTPA-L-lysine, which are building blocks for solid-phase synthesis of DTPA-containing peptides (J. Davies & Loai Al-Jamri, 2002).
It's also utilized in the synthesis of lysine-modified single-walled carbon nanotubes, indicating its applicability in nanotechnology and biomedical fields (J. Mulvey et al., 2014).
Boc-l-lys(ns)-oh is involved in studies related to the anticancer properties of betulin and betulinic acid derivatives in epidermoid carcinoma treatment, highlighting its role in cancer research (M. Drąg-Zalesińska et al., 2015).
Safety And Hazards
The safety data sheet for a similar compound, Boc-Lys-OMe.HCl, suggests avoiding dust formation and inhalation, and using personal protective equipment. It also mentions that the compound should not be released into the environment7. However, specific safety and hazard information for Boc-L-Lysine was not found in the search results.
Zukünftige Richtungen
The use of Boc-L-Lysine in the synthesis of star poly(L-lysine) (PLL) homo- and copolymers shows promise in combating the antimicrobial resistance crisis3. However, the high toxicity and cost of antimicrobial peptides (AMPs) have hampered their further development3. Future research may focus on improving the biocompatibility and reducing the toxicity of these compounds3.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWIGZMAQNMNOK-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-l-lys(ns)-oh | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

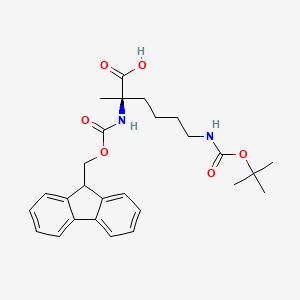
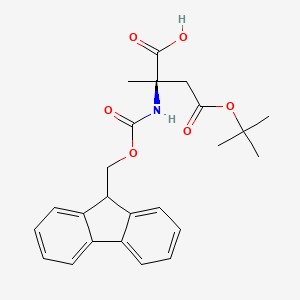
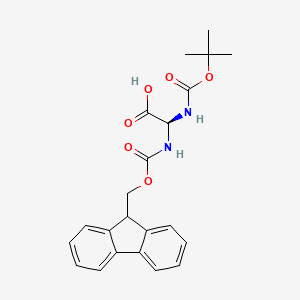
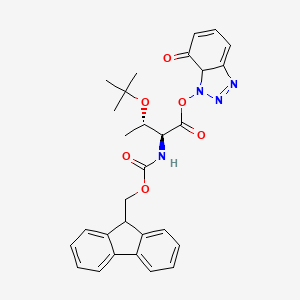
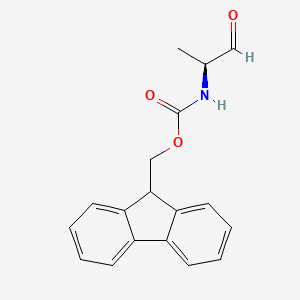
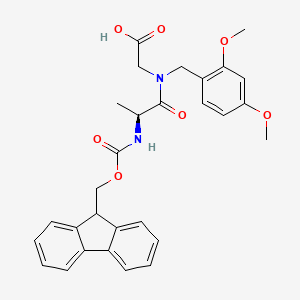
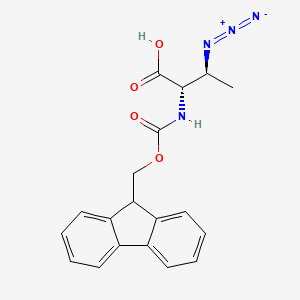
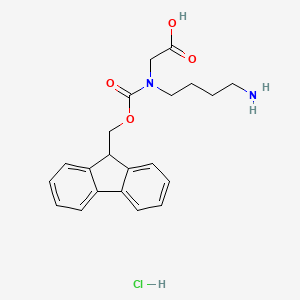
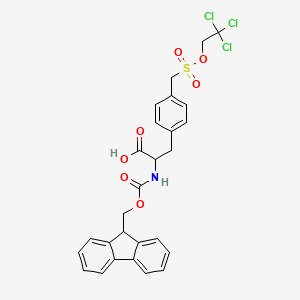
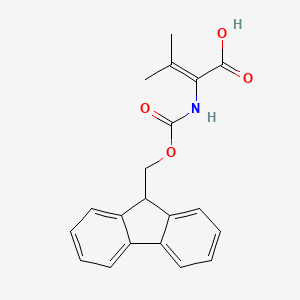
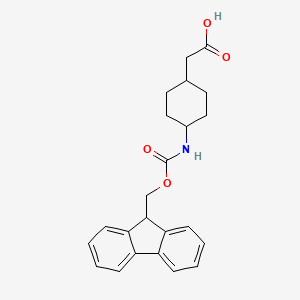
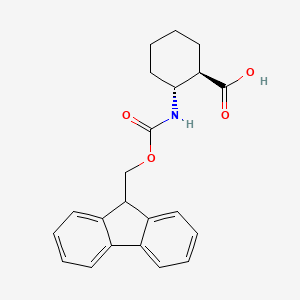
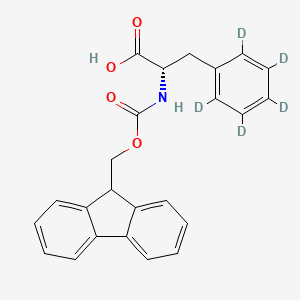
![Fmoc-[D]Ala-OH](/img/structure/B613610.png)